molecular formula C12H9NOS2 B100815 5-Cinnamylidenerhodanine CAS No. 15328-87-7

5-Cinnamylidenerhodanine

Cat. No. B100815
CAS RN: 15328-87-7
M. Wt: 247.3 g/mol
InChI Key: FPSVMWLWFSURME-DAAQNPAKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cinnamylidenerhodanine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of rhodanine, a five-membered heterocyclic compound that is widely used in organic synthesis. 5-Cinnamylidenerhodanine has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 5-Cinnamylidenerhodanine is not yet fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins involved in the progression of diseases. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.

Biochemical And Physiological Effects

5-Cinnamylidenerhodanine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. The compound has also been found to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 5-Cinnamylidenerhodanine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Cinnamylidenerhodanine is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Additionally, the compound exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of 5-Cinnamylidenerhodanine is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research of 5-Cinnamylidenerhodanine. One potential area of research is the development of new antimicrobial agents based on the structure of 5-Cinnamylidenerhodanine. Another potential area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-Cinnamylidenerhodanine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 5-Cinnamylidenerhodanine is a promising compound that exhibits various biochemical and physiological effects. Its ease of synthesis and versatility make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 5-Cinnamylidenerhodanine can be achieved through a simple reaction between rhodanine and cinnamaldehyde. The reaction takes place in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction yields a yellow crystalline solid that is purified through recrystallization.

Scientific Research Applications

5-Cinnamylidenerhodanine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

15328-87-7

Product Name

5-Cinnamylidenerhodanine

Molecular Formula

C12H9NOS2

Molecular Weight

247.3 g/mol

IUPAC Name

(5E)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H9NOS2/c14-11-10(16-12(15)13-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)/b7-4+,10-8+

InChI Key

FPSVMWLWFSURME-DAAQNPAKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=S)S2

SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2

Other CAS RN

15328-87-7

synonyms

4-Thiazolidinone, 5-(3-phenyl-2-propenylidene)-2-thioxo-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.